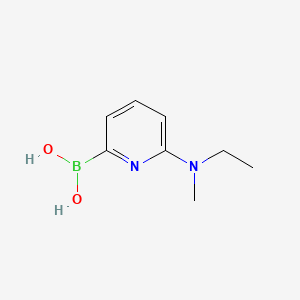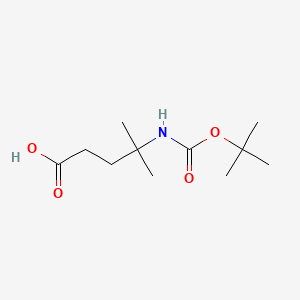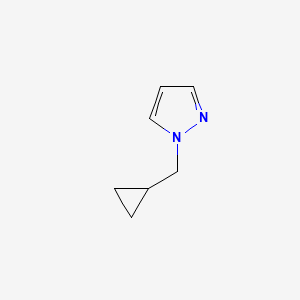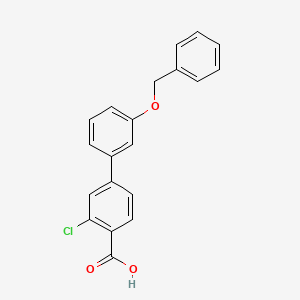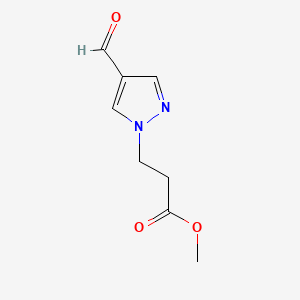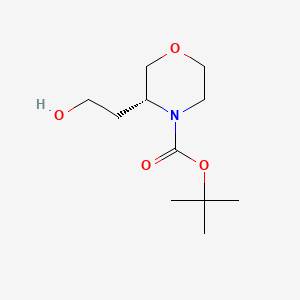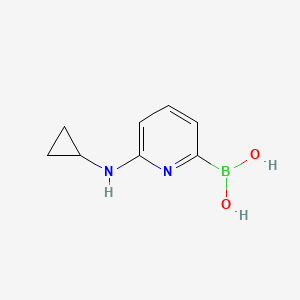
(6-(Cyclopropylamino)pyridin-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(6-(Cyclopropylamino)pyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C8H11BN2O2 . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field .
Molecular Structure Analysis
The molecular structure of “(6-(Cyclopropylamino)pyridin-2-yl)boronic acid” consists of a pyridine ring substituted at the 2-position with a boronic acid group and at the 6-position with a cyclopropylamino group . The exact 3D conformation of the molecule cannot be determined from the available data .Physical And Chemical Properties Analysis
The physical and chemical properties of “(6-(Cyclopropylamino)pyridin-2-yl)boronic acid” include a molecular weight of 178.00 g/mol, a density of 1.3±0.1 g/cm3, a boiling point of 426.6±55.0 °C at 760 mmHg, and a flash point of 211.8±31.5 °C . The compound has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .科学的研究の応用
1. Sensing Applications in Analytical Chemistry
Field:
Analytical chemistry
Summary:
(6-(Cyclopropylamino)pyridin-2-yl)boronic acid
is increasingly utilized in sensing applications. Its interactions with diols and strong Lewis bases (such as fluoride or cyanide anions) make it suitable for various sensing methods. These applications can be either homogeneous assays or heterogeneous detection. The compound can be employed at the interface of the sensing material or within the bulk sample.
Methods and Experimental Procedures:
Researchers use 6-CPAPB as a receptor for specific analytes. The compound forms complexes with cis-diols, allowing selective detection. Techniques include fluorescence-based assays, surface plasmon resonance (SPR), and electrochemical sensors. The boronic acid group interacts with diols, enabling the detection of sugars, nucleotides, and other biomolecules.
Results and Outcomes:
Quantitative data obtained from these sensing applications demonstrate the compound’s sensitivity and selectivity. Researchers have successfully detected glucose levels, glycoproteins, and other analytes. The versatility of 6-CPAPB in various sensing platforms contributes to its widespread use in analytical chemistry .
2. Biological Labelling and Protein Manipulation
Field:
Biochemistry and molecular biology
Summary:
The interaction of 6-CPAPB with proteins has led to its application in biological labelling and protein manipulation. Researchers use it to label specific proteins, study protein-protein interactions, and modify protein structures.
Methods and Experimental Procedures:
Researchers conjugate 6-CPAPB to fluorescent dyes or other tags. The resulting boronate-protein complexes allow visualization and tracking of proteins within cells. Additionally, the reversible binding of 6-CPAPB to cis-diols on proteins enables controlled protein manipulation.
Results and Outcomes:
Studies using 6-CPAPB have revealed insights into cellular processes, protein trafficking, and protein-protein interactions. The compound’s reversible binding ensures minimal interference with native protein function .
3. Electrophoresis of Glycated Molecules
Field:
Biochemistry and glycobiology
Summary:
6-CPAPB
has been employed in electrophoresis techniques to separate and analyze glycated molecules. Glycation occurs when sugars attach to proteins, affecting their function.
Methods and Experimental Procedures:
Researchers incorporate 6-CPAPB into electrophoresis gels or capillaries. The compound selectively binds to glycated proteins, allowing their separation based on charge and size during electrophoresis.
Results and Outcomes:
By using 6-CPAPB , scientists can identify and quantify glycated proteins in complex mixtures. This technique aids in understanding diseases related to abnormal glycation patterns .
4. Microparticles for Analytical Methods
Field:
Materials science and analytical chemistry
Summary:
6-CPAPB
serves as a building material for microparticles used in analytical methods. These particles enhance separation and detection processes.
Methods and Experimental Procedures:
Researchers synthesize microparticles containing 6-CPAPB . These particles can be magnetic, fluorescent, or porous. They are functionalized with the boronic acid group, allowing specific interactions with target analytes.
Results and Outcomes:
The use of 6-CPAPB -functionalized microparticles improves sample preparation, enrichment, and detection in various analytical techniques. These particles find applications in proteomics, metabolomics, and environmental monitoring .
5. Controlled Release of Insulin
Field:
Pharmaceutical sciences
Summary:
6-CPAPB
has been incorporated into polymers for the controlled release of insulin. This application aims to improve diabetes management.
Methods and Experimental Procedures:
Researchers design polymer matrices containing 6-CPAPB . The boronic acid group interacts with glucose, allowing insulin release in response to changing blood sugar levels.
Results and Outcomes:
Studies demonstrate the potential of 6-CPAPB -based insulin delivery systems. These systems offer better glycemic control and reduce the risk of hypoglycemia .
特性
IUPAC Name |
[6-(cyclopropylamino)pyridin-2-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O2/c12-9(13)7-2-1-3-8(11-7)10-6-4-5-6/h1-3,6,12-13H,4-5H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNFDQJLAVSUQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)NC2CC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671273 |
Source


|
| Record name | [6-(Cyclopropylamino)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Cyclopropylamino)pyridin-2-yl)boronic acid | |
CAS RN |
1309982-29-3 |
Source


|
| Record name | [6-(Cyclopropylamino)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

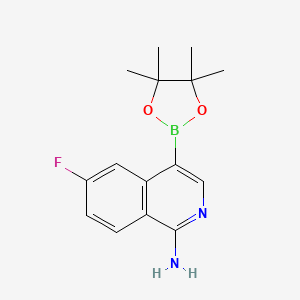
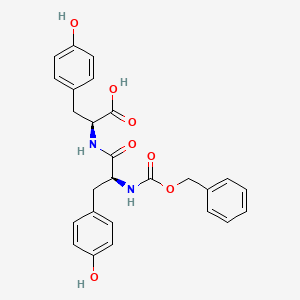
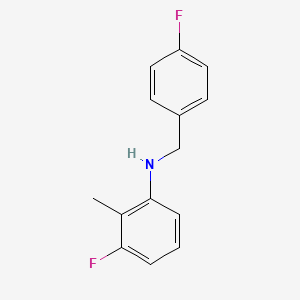
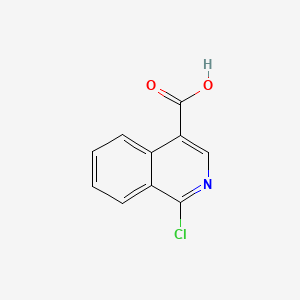
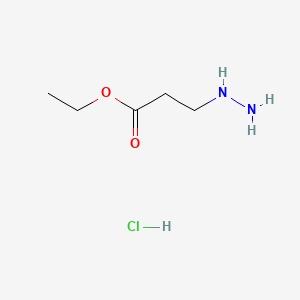
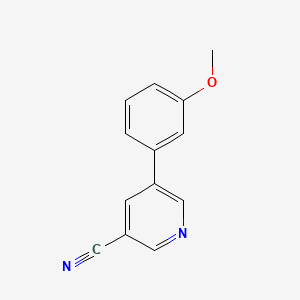
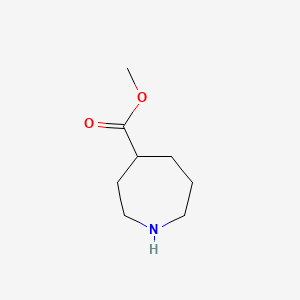
![Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B578086.png)
